molecular formula C22H16ClN5O2S B2649163 N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-05-2

N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2649163
CAS No.: 872197-05-2
M. Wt: 449.91
InChI Key: HMXGGMMNJAWJFH-UHFFFAOYSA-N
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Description

N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Substitution Reactions: The presence of the sulfonyl and chlorophenyl groups allows for various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Potassium Carbonate (K2CO3): Used as a base in nucleophilic substitution reactions.

    Dimethylformamide (DMF): A solvent that facilitates the reaction.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with different aryl amines can yield various N-substituted derivatives of the compound .

Scientific Research Applications

N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to the presence of the benzyl and sulfonyl groups, which enhance its chemical reactivity and potential applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c23-16-10-12-17(13-11-16)31(29,30)22-21-25-20(24-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)28(21)27-26-22/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXGGMMNJAWJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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